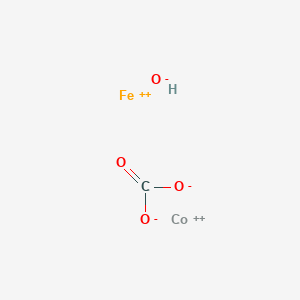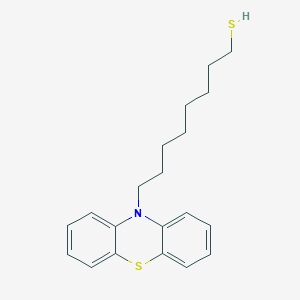
1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate is a complex organosilicon compound characterized by its unique structure, which includes multiple phenyl groups and a trifluoromethanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate typically involves the reaction of a heptaphenyltetrasiletan precursor with trifluoromethanesulfonic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The phenyl groups and silicon atoms can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted silanes, while oxidation reactions can produce silanols or siloxanes.
Aplicaciones Científicas De Investigación
1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate has several applications in scientific research:
Materials Science: It can be used as a precursor for the synthesis of advanced materials, such as silicon-based polymers and nanomaterials.
Organic Synthesis: The compound can serve as a versatile building block for the synthesis of complex organic molecules.
Catalysis: It may be used as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Biological Studies:
Mecanismo De Acción
The mechanism by which 1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate exerts its effects depends on the specific application. In catalysis, the compound may act by coordinating to substrates and facilitating their transformation through a series of intermediate steps. In biological applications, the compound’s interactions with biomolecules could involve binding to specific molecular targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide: This compound shares some structural similarities with 1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate, particularly in the presence of multiple phenyl groups and a central silicon or phosphorus atom.
2,2,3,3,4,4,4-Heptafluorobutyl Acrylate: While structurally different, this compound also contains multiple fluorine atoms and is used in similar applications, such as materials science and organic synthesis.
Uniqueness
This compound is unique due to its combination of multiple phenyl groups and a trifluoromethanesulfonate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields of research and industry.
Propiedades
Número CAS |
143775-78-4 |
|---|---|
Fórmula molecular |
C43H35F3O3SSi4 |
Peso molecular |
801.1 g/mol |
Nombre IUPAC |
(1,2,2,3,3,4,4-heptakis-phenyltetrasiletan-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C43H35F3O3SSi4/c44-43(45,46)50(47,48)49-54(42-34-20-7-21-35-42)52(38-26-12-3-13-27-38,39-28-14-4-15-29-39)51(36-22-8-1-9-23-36,37-24-10-2-11-25-37)53(54,40-30-16-5-17-31-40)41-32-18-6-19-33-41/h1-35H |
Clave InChI |
MTQWAFMBSVPCSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si]2([Si]([Si]([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)OS(=O)(=O)C(F)(F)F)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


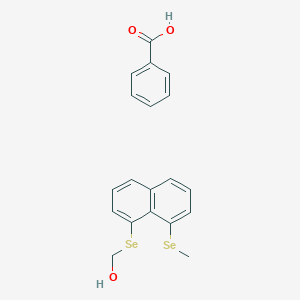
![7,9-Dioxa-8lambda~6~-thiaspiro[4.5]decane-8,8-dione](/img/structure/B15163159.png)
![Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-](/img/structure/B15163160.png)
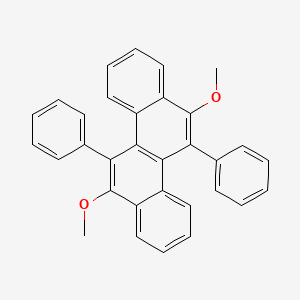
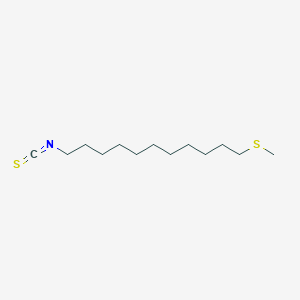

![2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15163199.png)
![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
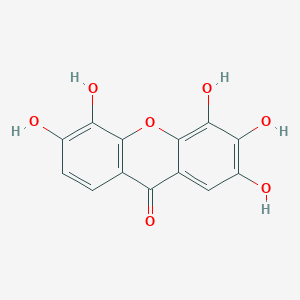
![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)
